Acid Violet 7 free acid

Description

Contextualization within Azo Dye Chemistry and Industry

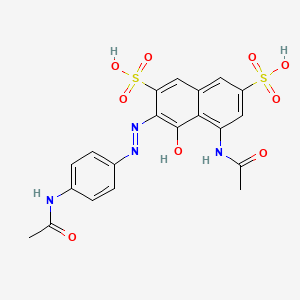

Acid Violet 7 is classified as a monoazo dye, characterized by the presence of one azo group (-N=N-) which acts as the chromophore responsible for its color. researchgate.net Its chemical structure also includes auxochromes and water-solubilizing functional groups, which are typical for azo dyes. researchgate.net The IUPAC name for Acid Violet 7 free acid is 5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid. nih.gov This compound is synthesized through the diazotization of p-aminoacetanilide and its subsequent coupling with N-acetyl H acid. echemi.com

Industrially, Acid Violet 7 has been widely used for dyeing various materials, including wool, silk, leather, and paper. worlddyevariety.comeeer.org Its solubility in water and its ability to form strong bonds with fibers make it a versatile colorant. worlddyevariety.comchemicalbook.com The presence of sulfonate groups in its structure enhances its water solubility, a crucial property for its application in dyeing processes.

Historical Trajectories of Acid Violet 7 Utilization

The use of synthetic dyes like Acid Violet 7 became prominent with the growth of the chemical industry. These dyes offered a wider and more vibrant range of colors compared to natural dyes. Historically, azo dyes, including Acid Violet 7, have been integral to the textile, food, paper, and cosmetic industries. nih.gov The development of such dyes was a significant milestone, enabling mass production of colored goods with consistent and lasting shades.

Contemporary Significance as a Model Compound in Environmental Science Research

In recent years, Acid Violet 7 has gained prominence as a model compound in environmental science research, primarily due to concerns about water pollution from dye effluents. researchgate.netscbt.com Its complex and stable chemical structure makes it resistant to biodegradation, leading to its persistence in the environment. eeer.org Consequently, researchers have extensively studied various methods for its degradation and removal from wastewater.

These studies often employ Acid Violet 7 to evaluate the efficacy of different treatment technologies, including:

Photocatalytic Degradation: Research has explored the use of photocatalysts, such as ZnO/PPy and green synthesized ZnO@Fe3O4 chitosan-alginate nanocomposites, to break down the dye under UV or visible light. researchgate.netnih.govresearchgate.net

Adsorption: Various adsorbents, including modified MOF-5 and fly ash, have been tested for their capacity to remove Acid Violet 7 from aqueous solutions. eeer.orgresearchgate.net

Electrochemical Oxidation: The degradation of Acid Violet 7 using electrochemical methods with anodes like Boron-Doped Diamond (BDD) has been investigated. researchgate.net

Bioremediation: Studies have examined the ability of microorganisms, such as Pseudomonas putida mt-2, to degrade Acid Violet 7 through the action of enzymes like azoreductase. nih.govmedchemexpress.com

These research efforts aim to develop effective and environmentally friendly methods for treating industrial wastewater containing synthetic dyes, with Acid Violet 7 serving as a crucial benchmark for these investigations. researchgate.net The decolorization efficiency of various methods is a key parameter in these studies, with some combined processes achieving over 90% removal. eeer.orgeeer.org

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | nih.gov |

| Molecular Formula | C20H18N4O9S2 | nih.govncats.io |

| Molecular Weight | 522.5 g/mol | nih.gov |

| CAS Number | 25317-51-5 | nih.gov |

| Appearance | Dark-brown Powder | echemi.com |

| Solubility | Soluble in water | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25317-51-5 |

|---|---|

Molecular Formula |

C20H18N4O9S2 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C20H18N4O9S2/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33) |

InChI Key |

ZWESMPYRPRGBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O |

Origin of Product |

United States |

Environmental Fate and Transport Phenomena

Environmental Occurrence and Distribution in Aquatic Systems

Acid Violet 7 is primarily introduced into aquatic environments through effluents from industries such as textiles, leather, paper, and cosmetics. eeer.orgas-proceeding.comusm.my Being an anionic dye, its solubility in water facilitates its dispersal in water bodies. acs.org Once in an aquatic system, its distribution is influenced by water currents, pH, and interactions with solid materials. While specific data on its widespread environmental concentrations are limited, studies focus on its removal from wastewater, indicating its recognized presence in industrial effluents. chemos.deresearchgate.net The dye's persistence is a key issue, as azo dyes are generally resistant to aerobic degradation and photolysis, leading to their potential to remain in the water column and accumulate in sediments. mst.dk

Interfacial Interactions with Environmental Matrices

The behavior of Acid Violet 7 in aquatic environments is largely dictated by its interactions at interfaces between water and solid phases, such as sediments and suspended particulate matter. As an anionic dye, AV7 carries a negative charge, primarily due to its sulfonate (SO₃⁻) groups. acs.orgresearchgate.net This characteristic strongly influences its adsorption behavior.

In acidic conditions (low pH), the surfaces of many environmental matrices, such as clays (B1170129) and organic matter, become positively charged. This leads to favorable electrostatic attraction between the protonated surfaces and the anionic dye molecules, enhancing adsorption. researchgate.netdoi.org Conversely, under alkaline (high pH) conditions, both the dye and the adsorbent surfaces are often negatively charged, resulting in electrostatic repulsion and reduced adsorption. doi.org Beyond electrostatic forces, other interactions like hydrogen bonding and π-π interactions between the aromatic rings of the dye and the adsorbent surface can also play a role in its binding to environmental matrices. researchgate.netacs.org

Adsorption and Desorption Processes of Acid Violet 7

Adsorption is a key process controlling the environmental fate of Acid Violet 7, and it is widely studied as a primary method for its removal from wastewater. eeer.org This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Desorption, the reverse process, can lead to the re-release of the dye into the water, posing a secondary pollution risk.

Adsorbent Material Development and Characterization for Acid Violet 7 Removal

A wide range of materials have been investigated for their potential to remove Acid Violet 7 from aqueous solutions. These adsorbents are often developed from low-cost, readily available materials, including industrial and agricultural byproducts.

Chitosan-based Adsorbents: Chitosan (B1678972), a biopolymer derived from crustacean shells, is a popular choice due to the presence of amino (-NH₂) and hydroxyl (-OH) groups that serve as active sites for dye binding. sapub.orgsapub.org Cross-linking chitosan with agents like glutaraldehyde (B144438) (GLA) enhances its mechanical strength and stability in acidic solutions. sapub.org Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of these functional groups and their involvement in the adsorption process through shifts in spectral peaks. sapub.orgsapub.org

Industrial Byproducts: Materials like fly ash (FA), a byproduct of coal combustion, and rice husk ash (RHA) have been utilized as low-cost adsorbents. eeer.orgusm.myresearchgate.net Fly ash is primarily composed of silica, alumina, and iron oxide. eeer.org The effectiveness of these materials can be enhanced through physical or chemical modifications. For instance, ultrasound assistance has been shown to increase the specific surface area of fly ash, thereby improving its adsorption capacity. eeer.orgeeer.org

Metal-Organic Frameworks (MOFs): MOF-5, a microporous material, has been modified with rice husk ash to enhance its capacity for AV7 removal. researchgate.net Characterization using techniques like Scanning Electron Microscopy (SEM) reveals the surface morphology and porous structure of these adsorbents, while Brunauer-Emmett-Teller (BET) analysis provides data on specific surface area and pore volume. as-proceeding.comresearchgate.net

Polymer Condensates: Amine-based polymers like aniline (B41778) formaldehyde (B43269) condensate (AFC) have been synthesized and tested for AV7 adsorption. researchgate.net Characterization of AFC shows an uneven surface and a specific surface area of 20.850 m²/g. researchgate.net

Magnetic Nanoparticles: A highly efficient magnetic adsorbent composed of manganese dioxide (MnO₂) and iron(III) oxide (Fe₃O₄) has been developed for the preconcentration and removal of AV7. researchgate.net The magnetic property allows for easy separation of the adsorbent from the water after treatment. researchgate.net

The table below summarizes the characteristics of some developed adsorbents for Acid Violet 7.

| Adsorbent | Precursor/Modification | Key Characteristics | Reference |

| Chitosan-GLA Beads | Chitosan cross-linked with glutaraldehyde | Presence of -NH₂ and -OH active sites, enhanced mechanical strength. | sapub.orgsapub.org |

| Fly Ash (FA) | Coal combustion byproduct, ultrasound-assisted | Porous structure, increased surface area with sonication (from 3.24 m²/g to 5.10 m²/g). | eeer.orgeeer.org |

| MOF-5/RHA | MOF-5 modified with Rice Husk Ash | High specific surface area (33.43 m²/g) and pore volume (0.18 cm³/g). | as-proceeding.comresearchgate.net |

| Aniline Formaldehyde Condensate (AFC) | Amine-based polymer | Uneven surface, specific surface area of 20.850 m²/g. | researchgate.net |

| Magnetic MnO₂/Fe₃O₄ | Synthesized via precipitation | Strong magnetic property, porous structure. | researchgate.net |

Adsorption Kinetics and Mechanistic Modeling

Adsorption kinetics describe the rate at which a solute is removed from a solution and provide insights into the mechanism of adsorption. sci-hub.se Studies on Acid Violet 7 have employed several kinetic models to analyze experimental data.

Pseudo-First-Order (PFO) Model: This model is often applicable during the initial stages of adsorption and suggests that the rate of adsorption is proportional to the number of available active sites. sci-hub.se The adsorption of AV7 onto modified MOF-5 and Penicillium sp. biomass has been shown to follow this model. researchgate.netresearchgate.net

Pseudo-Second-Order (PSO) Model: This model is one of the most frequently used and assumes that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. sci-hub.se The adsorption of AV7 onto chitosan-GLA beads, magnetic MnO₂, and MOF-5 has been well-described by the PSO model. as-proceeding.comsapub.orgresearchgate.net

Elovich Model: This model is often used to describe chemisorption on heterogeneous surfaces. The adsorption of AV7 onto MOF-5 has been shown to fit the Elovich model, indicating a chemical interaction between the dye and the adsorbent. as-proceeding.comas-proceeding.com

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. The adsorption of AV7 often involves multiple steps. An initial rapid phase is attributed to external mass transfer or surface adsorption, followed by a slower phase of intraparticle diffusion, where the dye molecules diffuse into the pores of the adsorbent. researchgate.netsapub.org For adsorption onto aniline formaldehyde condensate, external mass transfer was found to be the rate-limiting step, followed by intraparticle diffusion. researchgate.net

The following table presents the kinetic models that best fit the adsorption of Acid Violet 7 onto various adsorbents.

| Adsorbent | Best Fit Kinetic Model(s) | Key Findings | Reference |

| Chitosan-GLA Beads | Pseudo-Second-Order | Equilibrium reached in ~120 minutes. | sapub.orgsapub.org |

| Fly Ash (US-assisted) | Lagergren's First-Order | Sonication increased the rate, halving the time to equilibrium compared to FA alone. | eeer.org |

| Modified MOF-5 | Pseudo-First-Order, Temkin | Adsorption is an endothermic process. | researchgate.net |

| MOF-5 | Elovich, Pseudo-Second-Order | Indicates chemical interaction between adsorbent and adsorbate. | as-proceeding.comas-proceeding.com |

| Aniline Formaldehyde Condensate (AFC) | External mass transfer followed by intraparticle diffusion | External mass transfer is the rate-limiting step. | researchgate.net |

| Magnetic MnO₂ | Pseudo-Second-Order | Indicates chemisorption mechanism. | researchgate.net |

| Penicillium sp. | Pseudo-First-Order | Average rate constant of 0.312 min⁻¹. | researchgate.net |

Adsorption Isotherm Analysis and Equilibrium Studies

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. eeer.org

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. sapub.org The adsorption of AV7 on chitosan-GLA beads, fly ash, and Penicillium sp. biomass fits the Langmuir model well. eeer.orgsapub.orgresearchgate.net The maximum adsorption capacity (q_max) is a key parameter derived from this model. For chitosan-GLA beads, the q_max was found to be 172.41 mg/g at 323 K. sapub.orgsapub.org

Freundlich Isotherm: This model is an empirical equation used to describe adsorption on heterogeneous surfaces. researchgate.net The adsorption of AV7 onto aniline formaldehyde condensate (AFC) followed the Freundlich model, which is characteristic of a Type III isotherm, suggesting multilayer adsorption. researchgate.net

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. The adsorption of AV7 onto modified MOF-5 was well-described by the Temkin model. researchgate.netresearchgate.net

Henry's Law Isotherm: This model describes adsorption where the amount adsorbed is directly proportional to the concentration in the solution, typically at low concentrations. It was found to be the best fit for AV7 adsorption onto MOF-5. as-proceeding.comas-proceeding.com

A summary of isotherm model analyses for Acid Violet 7 adsorption is provided in the table below.

| Adsorbent | Best Fit Isotherm Model(s) | Maximum Adsorption Capacity (q_max) | Reference |

| Chitosan-GLA Beads | Langmuir | 172.41 mg/g (at 323 K) | sapub.orgsapub.org |

| Fly Ash (US-assisted) | Langmuir | 7.43 mg/g | eeer.orgeeer.org |

| Aniline Formaldehyde Condensate (AFC) | Freundlich | 68 mg/g | researchgate.net |

| Modified MOF-5 | Temkin | Not specified | researchgate.net |

| MOF-5 | Henry, Freundlich | Not specified | as-proceeding.comas-proceeding.com |

| Penicillium sp. | Langmuir | 4.32 mg/g | researchgate.net |

| Magnetic MnO₂ | Temkin | Not specified | researchgate.net |

Thermodynamic Parameters of Adsorption

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity and nature of the adsorption process.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous.

Enthalpy (ΔH°): A positive ΔH° value signifies that the adsorption process is endothermic, meaning it is favored by an increase in temperature. The adsorption of AV7 onto chitosan-GLA beads, modified MOF-5, and magnetic MnO₂ has been found to be endothermic. sapub.orgresearchgate.netresearchgate.net This is often observed as the adsorption capacity increases with rising temperature. sapub.orgsapub.org

Entropy (ΔS°): A positive ΔS° value suggests an increase in randomness at the solid-liquid interface during the adsorption process.

Studies have shown that the adsorption of AV7 onto several materials is a spontaneous and endothermic process. researchgate.netresearchgate.net For example, the adsorption onto modified MOF-5 was found to be non-spontaneous, which is a less common finding, but also endothermic. researchgate.net

Advanced Remediation and Degradation Methodologies

Photocatalytic Degradation of Acid Violet 7

Photocatalysis has emerged as a highly effective method for the degradation of organic pollutants like Acid Violet 7. This process utilizes a semiconductor photocatalyst which, upon activation by light of a suitable wavelength, generates electron-hole pairs. These charge carriers then initiate a series of redox reactions, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are powerful oxidizing agents capable of degrading the dye molecules.

Several semiconductor materials have been investigated for the photocatalytic degradation of Acid Violet 7, with titanium dioxide (TiO₂) and zinc oxide (ZnO) being among the most studied.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its chemical stability, non-toxicity, and cost-effectiveness. Studies have demonstrated the successful degradation of Acid Violet 7 in aqueous solutions using TiO₂ suspensions. The process leads to the complete mineralization of the dye, converting the organic carbon into carbon dioxide, the sulfonic groups into sulfate ions, and the nitrogen into nitrate and ammonium ions researchgate.net.

Zinc Oxide (ZnO): Zinc oxide has also been shown to be an effective photocatalyst for the degradation of AV 7. In some cases, ZnO has exhibited higher degradation efficiency than TiO₂ under specific conditions, such as at a pH of 9 researchgate.net. The degradation reaction is believed to occur primarily on the surface of the ZnO catalyst researchgate.net.

The following table summarizes a comparative study on the efficiency of different semiconductor-based photocatalysts for the degradation of Acid Violet 7.

Table 1: Comparison of Semiconductor Photocatalysts for Acid Violet 7 Degradation| Photocatalyst | Light Source | pH | Efficiency | Reference |

|---|---|---|---|---|

| Titanium Dioxide (TiO₂) | UV | Not Specified | Effective mineralization | researchgate.net |

Nanocomposite and Hybrid Photocatalyst Systems (e.g., ZnO@Fe₃O₄, ZnO/PPy, Ag-Al₂O₃)

To enhance the photocatalytic efficiency and overcome limitations of single-component semiconductors, various nanocomposite and hybrid photocatalyst systems have been developed. These systems often exhibit improved light absorption, better charge separation, and easier recovery of the catalyst.

ZnO@Fe₃O₄: A green-synthesized ZnO@Fe₃O₄ chitosan-alginate nanocomposite has been utilized for the simultaneous adsorption and photocatalytic degradation of Acid Violet 7. This system achieved a high dye removal efficacy of up to 94.21% under UV-C irradiation nih.gov. The magnetic properties of Fe₃O₄ also facilitate the easy separation and reuse of the photocatalyst.

ZnO/PPy: A composite of zinc oxide and polypyrrole (ZnO/PPy) has been tested for the degradation of Acid Violet 7 under visible light radiation in both batch and continuous annular reactors researchgate.net. The formation of hydroxyl radicals and holes in the valence band were identified as key to the degradation process researchgate.net.

AgBr-ZnO: An AgBr-ZnO composite was found to be more efficient than commercial ZnO for the mineralization of AV 7 at a pH of 12 under UV-A light nih.gov. The enhanced activity is attributed to the synergistic effects between AgBr and ZnO nih.gov.

CoFe₂O₄-ZnS-Ag: A magnetic nanocomposite, CoFe₂O₄-ZnS-Ag, has been shown to effectively degrade Acid Violet 7 under ultraviolet light irradiation. The degradation was completed within 60 minutes, with the magnetic nature of the composite allowing for easy separation after treatment kashanu.ac.ir.

The table below presents data on the performance of various nanocomposite photocatalysts in the degradation of Acid Violet 7.

Table 2: Performance of Nanocomposite Photocatalysts for Acid Violet 7 Degradation| Photocatalyst System | Light Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| ZnO@Fe₃O₄ chitosan-alginate | UV-C (365 nm) | 94.21 ± 1.02% | Not Specified | nih.gov |

| ZnO/PPy | Visible Light | Not Specified | Not Specified | researchgate.net |

| AgBr-ZnO | UV-A | More efficient than ZnO | Not Specified | nih.gov |

Reaction Kinetics and Optimization of Photocatalytic Processes

The kinetics of the photocatalytic degradation of Acid Violet 7 are often described by the Langmuir-Hinshelwood (L-H) model, which suggests that the reaction occurs on the surface of the photocatalyst. The degradation typically follows pseudo-first-order kinetics researchgate.netnih.gov.

Several operational parameters significantly influence the efficiency of the photocatalytic process and require optimization:

pH of the solution: The pH affects the surface charge of the photocatalyst and the speciation of the dye molecules, thereby influencing the adsorption and degradation rates. For instance, the degradation of AV 7 using ZnO was found to be higher at pH 9 researchgate.net.

Amount of catalyst: The catalyst loading is a crucial parameter, as an optimal amount is required to provide sufficient active sites for the reaction.

Initial dye concentration: The initial concentration of the dye can affect the rate of degradation, with higher concentrations often leading to a decrease in the apparent rate constant frontiersin.orgnih.gov.

Influence of other substances: The presence of cations, anions, and other oxidants can either enhance or inhibit the degradation process. For example, the addition of certain oxidants, with the exception of H₂O₂, did not significantly affect the degradation of AV 7 with ZnO researchgate.net.

The adsorption kinetics for the removal of AV7 using a ZnO@Fe₃O₄ nanocomposite were found to fit well with a pseudo-first-order reaction, and the adsorption isotherms were best described by the Langmuir model nih.gov.

Understanding the degradation pathway is crucial for confirming the complete mineralization of the dye and identifying any potentially harmful intermediates. For Acid Violet 7, studies using TiO₂ as a photocatalyst have identified several key steps in its transformation. The degradation process involves the detachment of the sulfonic group, hydroxylation of the aromatic rings, and the detachment of the amino acetic moiety, leading to the formation of intermediates such as hydroxyl naphthalene researchgate.net. The use of analytical techniques like High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS) is instrumental in identifying these transformation products researchgate.net. The ultimate goal of photocatalysis is the complete mineralization of the dye into CO₂, water, and inorganic ions researchgate.net.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and powerful oxidizing agents. These processes are highly effective in degrading a wide range of organic pollutants, including Acid Violet 7.

The Fenton and photo-Fenton processes are prominent AOPs that utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals.

Fenton Process: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Studies on the mineralization of Acid Violet 7 using electro-Fenton (EF) and photo-electro-Fenton (PEF) methods have demonstrated high degradation efficiency. In one study, the PEF process achieved almost 100% mineralization of a 250 mg L⁻¹ solution of AV7 within 70 minutes at optimized conditions (0.01 mM of Fe²⁺, 250 mA applied current, pH 3, and 35°C) researchgate.net. The degradation was confirmed by color removal and a significant decrease in Total Organic Carbon (TOC) researchgate.net. Intermediate products identified during the process included carboxylic acids such as oxalic, oxamic, citric, and maleic acids researchgate.net.

The following table provides a summary of the efficiency of Fenton-based processes for the degradation of Acid Violet 7.

Table 3: Efficiency of Fenton and Photo-Fenton Processes for Acid Violet 7 Degradation| Process | Initial AV7 Concentration | Mineralization | Time | Reference |

|---|

Biological Degradation and Bioremediation Approaches

Bioremediation offers an environmentally friendly and cost-effective alternative for treating dye-laden wastewater. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, or their enzymes to break down pollutants.

Certain bacterial strains have demonstrated a remarkable ability to decolorize and degrade azo dyes. Pseudomonas putida, a metabolically versatile bacterium, has been identified as being capable of degrading AV 7. researchgate.net The initial and rate-limiting step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). This is an anaerobic process typically catalyzed by intracellular or membrane-bound enzymes known as azoreductases. researchgate.netnih.gov

In a study using Pseudomonas putida mt-2, the bacterium was able to degrade AV 7 at concentrations up to 200 mg/L. researchgate.net The degradation process, particularly under static (microaerophilic or anaerobic) conditions, led to the formation of aromatic amines as intermediate products. High-performance liquid chromatography (HPLC) analysis identified two primary intermediates resulting from the azoreduction of AV 7:

4'-aminoacetanilide

5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid (5-ANDS)

The presence of these amines confirms the expression of an azoreductase by P. putida mt-2. researchgate.net Under aerobic (shaken) conditions, these aromatic amines were further transformed, suggesting a subsequent aerobic degradation pathway. researchgate.net This highlights the common two-step mechanism in bacterial dye degradation: an initial anaerobic reductive cleavage of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.

The biological degradation of AV 7 is fundamentally an enzymatic process. The key enzymes involved in the breakdown of azo dyes are azoreductases and, in some cases, oxidoreductive enzymes like laccases and peroxidases. nih.gov

Azoreductases: These are the primary enzymes responsible for the initial decolorization step. They catalyze the reductive cleavage of the azo linkage, breaking the molecule into smaller aromatic amines. researchgate.netnih.gov This reaction requires a redox mediator (like NADH) as an electron donor. The process effectively destroys the chromophore of the dye, leading to a loss of color. As established, Pseudomonas putida utilizes an azoreductase to break down AV 7 into 4'-aminoacetanilide and 5-ANDS. researchgate.net

Laccases and Peroxidases: These enzymes, commonly found in white-rot fungi, employ a different, oxidative mechanism. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, including some azo dyes, through a free radical mechanism. nih.gov Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), use hydrogen peroxide to generate high-redox-potential intermediates that can oxidatively degrade complex aromatic structures. While direct evidence for laccase or peroxidase degradation of AV 7 specifically is not prominent, these enzymes are known to degrade other azo dyes, often by oxidizing phenolic groups on the dye molecule, which can lead to decolorization and breakdown without necessarily forming the same aromatic amine intermediates seen in reductive cleavage. nih.govfrontiersin.org The subsequent degradation of the aromatic amine intermediates produced by azoreductases is carried out by other bacterial enzymes like monooxygenases and dioxygenases, which catalyze ring cleavage and further breakdown into intermediates of central metabolic pathways, such as the Krebs cycle.

Hybrid Remediation Systems Integration and Synergistic Effects

Integrating different remediation technologies into hybrid systems can lead to synergistic effects, resulting in higher efficiency, faster degradation rates, and more complete mineralization than any single process could achieve alone.

Another hybrid approach involves combining sonolysis with adsorption. The sono-assisted adsorption of AV 7 onto fly ash showed a decolorization efficiency of up to 99%, far exceeding the sum of the individual processes. eeer.orgeeer.org Here, ultrasound not only degrades the dye in the solution phase but also enhances the adsorbent's properties by cleaning the surface, reducing particle size, and improving mass transfer of the dye molecules to the adsorption sites. eeer.org

Photocatalysis can also be integrated into hybrid systems. A study on a green-synthesized ZnO@Fe₃O₄ chitosan-alginate nanocomposite demonstrated simultaneous adsorption and photocatalytic degradation of AV 7. This hybrid material leverages the photocatalytic activity of ZnO, the magnetic separability of Fe₃O₄ (for easy catalyst recovery), and the high adsorption capacity of the chitosan-alginate beads. researchgate.netnih.gov This multifaceted approach led to a dye removal efficacy of up to 94.21% under UV-C irradiation, showcasing the synergy between physical adsorption and chemical oxidation. researchgate.netnih.gov

Comparative Analysis of Degradation Efficiencies and Process Parameters

A comparative analysis of various degradation techniques reveals the nuanced interplay of these parameters. For instance, in photocatalytic degradation, the choice of photocatalyst and the solution's pH are critical. Studies have shown that a UV/ZnO process can achieve higher degradation rates for AV 7 at a pH of 9 compared to a UV/TiO2-P25 process nih.gov. The optimal catalyst amount is also a crucial factor, with research indicating a peak degradation efficiency at a specific catalyst concentration, beyond which the efficiency may decrease researchgate.net.

Electrochemical methods like electro-Fenton (EF) and photo-electro-Fenton (PEF) have also been proven effective. The optimization of parameters such as the concentration of Fe2+ ions, applied current, and pH is essential for maximizing degradation. For example, in one study, the optimized conditions for both EF and PEF processes were found to be a pH of 3, 0.01 mM of Fe2+ ions, and an applied current of 250 mA scispace.com. Under these conditions, a rapid decolorization of the AV 7 solution was observed, with nearly complete color removal within 60 minutes of electrolysis scispace.com. The PEF process, which incorporates UVA irradiation, has been shown to be more efficient in the mineralization of the dye, achieving a mineralization current efficiency of 97% for AV 7 scispace.comresearchgate.net.

Hydrodynamic cavitation (HC) in combination with other AOPs presents another promising route for AV 7 degradation. The efficiency of HC alone is influenced by the initial dye concentration and the operating pH, with optimal conditions reported at an initial concentration of 20 ppm and a pH of 3 researchgate.net. The combination of HC with Fenton's reagent (HC + Fenton) has been demonstrated to be the most effective among the combined processes, achieving 94.02% decolorization and 70.4% mineralization researchgate.net.

The following data tables provide a comparative overview of the degradation efficiencies and key process parameters for various advanced remediation methodologies applied to Acid Violet 7.

Table 1: Comparative Analysis of Photocatalytic Degradation Parameters for Acid Violet 7

| Degradation Method | Catalyst | Initial Dye Concentration | Catalyst Dosage | pH | Reaction Time | Degradation Efficiency (%) | Reference |

| UV/ZnO | Zinc Oxide (ZnO) | Not Specified | 2 g/L | 9 | Not Specified | Higher than UV/TiO2-P25 | nih.govresearchgate.net |

| UV/TiO2 | Titanium Dioxide (TiO2) | 20 mg/L | 200 mg/L | Not Specified | 120 min | Complete degradation and mineralization | semanticscholar.org |

| UV/[poly(EGDMA-2-VP)]-TiO2 | Poly(ethylene glycol dimethacrylate-2-vinyl pyridine)-TiO2 | 30 mg/L | 0.05 g | 3 | 5 hours | Not Specified | dergipark.org.tr |

| Photo-assisted Fenton | Fe(III) loaded Al2O3 | 5x10-4 M | 1 g/L | 3 | Not Specified | High efficiency | semanticscholar.orgresearchgate.net |

| UV/CdS–SnO2 | Cadmium Sulfide-Tin Oxide Composite | 50 mg/L | Not Specified | Not Specified | 150 min | Complete degradation and mineralization | semanticscholar.org |

Table 2: Comparative Analysis of Electrochemical and Hydrodynamic Cavitation Degradation Parameters for Acid Violet 7

| Degradation Method | Key Parameters | Initial Dye Concentration | Reaction Time | Decolorization Efficiency (%) | Mineralization (TOC Removal) (%) | Reference |

| Electro-Fenton (EF) | pH 3, 0.01 mM Fe2+, 250 mA current | 250 mg/L | 60 min | ~98% | 81% (MCE) | scispace.comresearchgate.net |

| Photo Electro-Fenton (PEF) | pH 3, 0.01 mM Fe2+, 250 mA current, UVA irradiation | 250 mg/L | 70 min | Nearly 100% | 97% (MCE) | scispace.comresearchgate.net |

| Hydrodynamic Cavitation (HC) | pH 3, 4 bar inlet pressure | 20 ppm | Not Specified | 39.1% | 25.2% | researchgate.net |

| HC + H2O2 | pH 3, 4 bar inlet pressure | 20 ppm | Not Specified | 70.49% | 38% | researchgate.net |

| HC + KPS | pH 3, 4 bar inlet pressure | 20 ppm | Not Specified | 77.72% | 48.8% | researchgate.net |

| HC + Fenton | pH 3, 4 bar inlet pressure | 20 ppm | Not Specified | 94.02% | 70.4% | researchgate.net |

| Sono-assisted Adsorption | Fly Ash Adsorbent, 40 kHz ultrasound | Not Specified | 60 min | 95-99% | Not Specified | eeer.org |

The data clearly indicates that combined AOPs, such as PEF and HC-assisted Fenton oxidation, generally exhibit higher degradation and mineralization efficiencies compared to individual processes. The synergistic effects in these combined systems, such as the enhanced production of hydroxyl radicals, contribute to their superior performance. The choice of the optimal method and its corresponding parameters will ultimately depend on the specific requirements of the treatment scenario, including the initial concentration of Acid Violet 7, the desired level of degradation, and economic considerations.

Analytical Chemistry Perspectives in Acid Violet 7 Research

Spectroscopic Techniques for Quantitative Analysis (e.g., UV-Vis Spectrophotometry)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary and widely used technique for the quantitative analysis of Acid Violet 7 in aqueous solutions. This method is based on the principle that the dye solution absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.

The concentration of residual AV7 during various treatment processes is determined by measuring the absorbance at its maximum wavelength (λmax). For Acid Violet 7, the λmax is consistently reported to be in the range of 520-526 nm. eeer.orgcumhuriyet.edu.tr Researchers create calibration curves by plotting absorbance against known concentrations of AV7 solutions to accurately determine the concentration of unknown samples. eeer.org This technique is fundamental in kinetic studies of adsorption and photocatalytic degradation, allowing for the calculation of removal efficiency and reaction rates. For instance, in studies investigating the sono-assisted adsorption of AV7, UV-Vis spectrophotometry was used to analyze the residual concentration of the dye at various time intervals. eeer.org Similarly, it has been employed to quantify the dye before and after treatment with magnetic MnO2 adsorbents. researchgate.net

Table 1: Application of UV-Vis Spectrophotometry in Acid Violet 7 Analysis

| Research Focus | Maximum Wavelength (λmax) | Reference |

|---|---|---|

| Sono-assisted adsorption | 520 nm | eeer.org |

| Adsorption onto magnetic MnO2 | 520 nm | researchgate.net |

Chromatographic Methods for Separation and Identification of Transformation Products (e.g., HPLC/MS, GC/MS)

While UV-Vis spectrophotometry is excellent for quantifying the parent dye molecule, it does not provide information about the intermediate compounds formed during degradation. For this purpose, chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), combined with Mass Spectrometry (MS), are powerful tools for separating, identifying, and quantifying the transformation products of Acid Violet 7.

One pivotal study on the TiO2-mediated photocatalytic degradation of AV7 utilized both HPLC/MS and GC/MS to elucidate the degradation pathway. researchgate.net The researchers were able to identify several intermediate products, concluding that the transformation of AV7 involved key steps such as the detachment of the sulphonic group, hydroxylation of the aromatic rings, and the cleavage of the amino acetic moiety, ultimately leading to the formation of hydroxyl naphthalene. researchgate.net This level of detailed analysis is crucial for understanding the mechanism of degradation and ensuring that the process leads to complete mineralization rather than the formation of other potentially harmful byproducts. researchgate.net

In another study focusing on the degradation of AV7 by electro-Fenton and photo-electro-Fenton processes, ion-exclusion HPLC was used to identify short-chain carboxylic acids generated during the mineralization process. scispace.com Peaks corresponding to oxalic, citric, malic, and oxamic acids were identified, confirming the breakdown of the complex dye structure into simpler organic molecules. scispace.com

Table 2: Identified Transformation Products of Acid Violet 7 Using Chromatographic Methods

| Analytical Technique | Identified Products | Degradation Process | Reference |

|---|---|---|---|

| HPLC/MS, GC/MS | Hydroxyl naphthalene, products from sulphonic group detachment | Photocatalysis with TiO2 | researchgate.net |

Advanced Characterization of Adsorbents and Photocatalysts (e.g., FTIR, SEM, XRD)

The effectiveness of adsorption and photocatalysis for AV7 removal depends critically on the physical and chemical properties of the materials used. Advanced characterization techniques are employed to analyze these materials before and after the treatment process to understand their structure, morphology, and surface chemistry.

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present on the surface of an adsorbent or photocatalyst. cumhuriyet.edu.trkashanu.ac.irresearchgate.net By comparing the FTIR spectra of the material before and after contact with AV7, researchers can determine which functional groups are involved in the binding of the dye molecules. neptjournal.com Shifts in the positions or changes in the intensity of absorption peaks can indicate the interaction between the dye and the material's surface. neptjournal.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of materials. kashanu.ac.irresearchgate.netneptjournal.com In the context of AV7 removal, SEM is used to visualize the surface structure of adsorbents like activated carbon or photocatalysts like TiO2 nanocomposites. neptjournal.comnih.gov SEM images taken after the adsorption process can show changes in the surface texture, such as the filling of pores, which provides visual evidence of the dye's capture. neptjournal.com

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure and phase composition of materials. cumhuriyet.edu.trkashanu.ac.irresearchgate.net This is particularly important for photocatalysts, where the crystalline phase (e.g., anatase, rutile for TiO2) significantly influences the photocatalytic activity. cumhuriyet.edu.trnih.gov XRD patterns can confirm the successful synthesis of a desired crystalline phase and can also be used to assess the stability of the catalyst after repeated use. mdpi.com

Table 3: Characterization Techniques for Adsorbents and Photocatalysts in AV7 Research

| Technique | Purpose | Example Application | References |

|---|---|---|---|

| FTIR | Identify surface functional groups involved in adsorption/degradation. | Analysis of CoFe2O4-ZnS nanocomposites and polymer microbeads. | cumhuriyet.edu.trkashanu.ac.ir |

| SEM | Examine surface morphology and topographical changes. | Imaging of kaolin-TiO2 and acacia leaf adsorbents before and after dye removal. | researchgate.netnih.gov |

| XRD | Determine crystalline structure and phase of photocatalysts. | Confirmation of anatase phase in TiO2-polymer microbeads and kaolin-TiO2. | cumhuriyet.edu.trnih.gov |

Applications in Assessment of Photocatalytic Paint Activity

An innovative application of Acid Violet 7 is in the development of "smart inks" to assess the activity of photocatalytic paints. These paints, which often contain TiO2, are designed to break down pollutants and self-clean when exposed to light. A simple and cost-effective method is needed to verify their activity.

Research has demonstrated the use of an AV7-based smart ink for this purpose. acs.org A linear correlation was established between the bleaching of the dye, measured as a change in oxidized dye concentration via diffuse reflectance, and the change in color values (specifically the green component of RGB) obtained using a portable hand-held scanner. acs.org The bleaching of the AV7 ink was found to follow first-order kinetics, with a rate that is linearly dependent on the UVA irradiance. acs.org This allows for a quick, visual, and quantitative assessment of a photocatalytic surface's effectiveness without the need for expensive laboratory equipment like a diffuse reflectance UV/Vis spectrophotometer. acs.org Furthermore, a linear relationship was established between the rate of AV7 ink bleaching and the rate of NOx removal as determined by the ISO 22197-1:2007 standard, validating this method as a relevant proxy for assessing the air-purifying performance of these materials. acs.org

Ecological Impact Assessment and Ecotoxicological Studies of Acid Violet 7

The widespread use of synthetic dyes, particularly azo dyes like Acid Violet 7, in various industries has raised significant environmental concerns due to their persistence, potential toxicity, and the generation of hazardous breakdown products. This section details the ecological and toxicological evaluations of Acid Violet 7 and its derivatives.

Theoretical and Computational Investigations

Molecular Modeling of Adsorption Interactions

The adsorption of Acid Violet 7 onto various surfaces is a key process governing its removal from aqueous environments. While experimental studies often rely on macroscopic models like Langmuir and Freundlich isotherms to describe this process, molecular modeling provides a detailed picture of the underlying intermolecular forces.

Computational models are used to investigate the specific interactions between the Acid Violet 7 molecule and the functional groups of an adsorbent material. The primary mechanisms responsible for the adsorption of anionic dyes like Acid Violet 7 are believed to be electrostatic interactions, hydrogen bonding, and π-π stacking. researchgate.net For example, at acidic pH, the surface of many adsorbents becomes protonated, leading to a strong electrostatic attraction with the negatively charged sulfonate (SO₃⁻) groups of the dye molecule. researchgate.net

Molecular docking and Density Functional Theory (DFT) are computational techniques employed to explore these interactions. Although specific molecular docking studies for Acid Violet 7 are not widely published, research on similar azo dyes demonstrates the methodology. researchgate.net Such simulations can calculate the binding energy between the dye and the adsorbent surface, identifying the most stable adsorption configuration. These models can visualize how hydrogen bonds form between the hydroxyl (-OH) or amino (-NH) groups on the dye and suitable atoms on the adsorbent. Furthermore, the aromatic rings present in the Acid Violet 7 structure can engage in π-π stacking interactions with graphitic or aromatic portions of an adsorbent. researchgate.net

| Interaction Type | Description | Relevant Functional Groups on Acid Violet 7 |

|---|---|---|

| Electrostatic Attraction | Coulombic forces between the negatively charged dye and a positively charged adsorbent surface. | Sulfonate groups (SO₃⁻) |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Hydroxyl (-OH), Amino (-NH), Azo (-N=N-) groups |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Naphthalene and benzene (B151609) rings |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of Acid Violet 7 and how this structure dictates its chemical reactivity. These calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, making it more reactive.

For azo dyes, the characteristic color arises from electronic transitions between these orbitals, typically the n→π* and π→π* transitions associated with the azo (-N=N-) chromophore. DFT and Time-Dependent DFT (TD-DFT) can predict the absorption spectra of the dye. nih.gov Furthermore, calculations can reveal how the electronic structure is affected by environmental factors, such as pH. Protonation or deprotonation of the functional groups can alter the orbital energies, leading to shifts in the absorption spectrum and changes in reactivity. nih.gov For instance, protonation of an azo nitrogen can stabilize the n-orbital, effectively hindering photoisomerization, a key reactive pathway for some azo dyes. nih.gov

| Calculated Parameter | Significance |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites susceptible to electrophilic or nucleophilic attack. |

| Chemical Hardness | A measure of resistance to deformation of the electron cloud; related to the HOMO-LUMO gap. researchgate.net |

Simulation of Degradation Pathways and Reaction Mechanisms

The environmental persistence of Acid Violet 7 is determined by its susceptibility to degradation. Advanced Oxidation Processes (AOPs), such as photocatalysis and Fenton-type reactions, are often used to break down the dye into simpler, less harmful compounds. scispace.comresearchgate.net Computational simulations are invaluable for mapping the complex reaction pathways involved in this degradation.

Experimental studies have identified that the primary point of attack by oxidative species like hydroxyl radicals (•OH) is often the azo linkage (-N=N-). scispace.com This cleavage breaks the molecule into smaller aromatic fragments, which are then further oxidized. researchgate.net DFT calculations can be used to simulate these reaction steps. By calculating the activation energies and reaction enthalpies for various potential reactions, researchers can determine the most energetically favorable degradation pathway.

For example, a simulation might model the approach of a hydroxyl radical to different sites on the Acid Violet 7 molecule. The calculations would identify the transition state structures and energies for an attack on the azo bond versus an attack on one of the aromatic rings. Such studies on similar molecules have shown that these computational models can confirm experimentally proposed mechanisms. mdpi.com Kinetic modeling can also be used to predict the rate of degradation under various conditions, which aligns with experimental observations that often follow pseudo-first-order kinetics. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Environmental Behavior

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological and environmental activities of chemicals based on their molecular structure. For a compound like Acid Violet 7, these models are crucial for assessing its potential environmental risks, such as toxicity, biodegradability, and bioaccumulation, without extensive animal testing.

QSAR models work by establishing a mathematical relationship between the chemical's activity and its molecular descriptors. These descriptors are numerical values that quantify various aspects of the molecule's structure, including its size, shape, lipophilicity (logP), and electronic properties (such as E(HOMO) and E(LUMO) from quantum calculations).

For azo dyes and their degradation products, QSAR models can predict various toxicity endpoints. researchgate.net For instance, the ecotoxicity of the parent dye and its degradation intermediates can be evaluated using software tools like the Toxicity Estimation Software Tool (T.E.S.T.), which predicts outcomes such as acute toxicity (e.g., LC50 for fish) and developmental toxicity. acs.org Other models, such as ProTox-II, can assess potential human health effects like carcinogenicity, mutagenicity, and cytotoxicity based on structural fragments. researchgate.net These predictive models are vital for environmental risk assessment, helping to identify persistent, bioaccumulative, and toxic (PBT) characteristics and guiding the development of safer alternatives.

| Environmental Behavior | Relevant Molecular Descriptors | Predicted Endpoint Examples |

|---|---|---|

| Toxicity | LogP, Molecular Weight, Dipole Moment, E(LUMO) | LC50 (Fathead minnow), Mutagenicity, Carcinogenicity researchgate.netacs.org |

| Biodegradability | Molecular Weight, E(HOMO), Number of aromatic rings | Predicted rate of biological degradation |

| Bioaccumulation | LogP, Molecular Size | Bioaccumulation Factor (BAF) acs.org |

Industrial and Applied Research Domains

Role in Textile and Dyeing Technologies

Acid Violet 7 is extensively utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon. tkechemical.comjacquardproducts.com Its application imparts a vibrant red-light purple hue to these materials. usm.my The dyeing process with acid dyes like Acid Violet 7 is typically carried out in an acidic bath. The acidic medium protonates the amino groups in the protein fibers, creating cationic sites to which the anionic dye molecules can form strong ionic bonds. tkechemical.com

Key parameters influencing the dyeing efficacy include temperature, pH, and the use of auxiliary agents. The dyeing process is generally conducted at elevated temperatures, often near boiling, for a duration of 30 to 60 minutes to ensure proper dye penetration and fixation. scbt.com The pH of the dye bath is a critical factor, with strongly acidic conditions promoting a higher uptake of the dye by the fibers. scbt.com Leveling agents and electrolytes, such as Glauber's Salt, can be added to the dye bath to ensure a more uniform and level coloration, particularly for paler shades. tkechemical.comscbt.com

Beyond textiles, Acid Violet 7 also finds application in the dyeing of other materials such as leather, paper, and soap. usm.myeeer.org The colorfastness of textiles dyed with Acid Violet 7, which refers to the resistance of the color to fading or running, is an important quality parameter. While wash fastness can be moderate, the light fastness is generally considered to be quite good. tkechemical.com

Table 1: Colorfastness Properties of Acid Violet 7

| Fastness Property | ISO Rating | AATCC Rating |

|---|---|---|

| Light Fastness | 4 | 4 |

| Soaping (Fading) | 2 | 2 |

| Soaping (Stain) | 4 | 2 |

| Perspiration (Fading) | 2-3 | 1 |

| Perspiration (Stain) | 1 | 1 |

| Oxygen Bleaching | 4 | 1 |

| Seawater | 2 | 2 |

Source: Compiled from available research data. usm.my Ratings are on a scale of 1 to 5, with 5 being the highest fastness.

Applications in Materials Science and Coatings (e.g., Photocatalytic Surfaces)

In the realm of materials science, Acid Violet 7 is a compound of interest, particularly in the research and development of photocatalytic surfaces. The dye itself is often used as a model pollutant to evaluate the efficiency of new photocatalytic materials designed for environmental remediation. researchgate.netresearchgate.net These materials, when activated by light, can degrade organic pollutants like Acid Violet 7.

A notable application is the development of a "smart ink" containing Acid Violet 7 to assess the activity of photocatalytic paints. semanticscholar.org This innovative approach allows for a visual and quantifiable measure of a surface's photocatalytic efficacy. The degradation of the dye, and subsequent color change, provides a clear indication of the material's ability to break down organic compounds.

Research has focused on various semiconductor materials as photocatalysts for the degradation of Acid Violet 7. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are among the most studied due to their high photocatalytic activity, stability, and low cost. researchgate.netcumhuriyet.edu.tr Furthermore, the development of nanocomposites, such as ZnO-Fe₃O₄ immobilized in polymer beads and CoFe₂O₄-ZnS, has shown enhanced photocatalytic performance in the degradation of this dye under UV irradiation. researchgate.netkashanu.ac.ir The efficiency of these photocatalytic processes is influenced by factors such as the pH of the solution, the amount of catalyst used, and the initial concentration of the dye. researchgate.netcumhuriyet.edu.tr

Table 2: Performance of Various Photocatalysts in the Degradation of Acid Violet 7

| Photocatalyst | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|

| Titanium dioxide (TiO₂) | UV | Complete mineralization in 120 min | researchgate.net |

| Zinc oxide (ZnO) | UV | Higher than TiO₂-P25 at pH 9 | researchgate.net |

| ZnO-Fe₃O₄ nanocomposite | UV-C (365 nm) | 94.21 ± 1.02% | researchgate.net |

| CoFe₂O₄-ZnS-Ag nanocomposite | UV | Degradation in 60 min, vanished in 120 min | kashanu.ac.ir |

| [poly(EGDMA-2-VP)]-TiO₂ | UV-A / Sunlight | Optimum at pH 3, 5 hours | cumhuriyet.edu.tr |

Source: Compiled from various scientific studies.

Utility in Analytical Reagent Development (e.g., pH indicators, staining applications)

Acid Violet 7 serves as a valuable tool in analytical chemistry, primarily as a staining agent and a pH indicator. Its ability to impart a distinct color makes it useful for visualizing specific components in biological and forensic samples.

In biological applications, Acid Violet 7 is used for staining tissues and cells, aiding in their microscopic examination. usm.my While specific protocols can vary, its function is to provide contrast to otherwise transparent or translucent biological structures.

A significant application of Acid Violet 7 is in the field of forensic science, specifically for the enhancement of footwear and fingerprint impressions made in blood. ijcce.ac.ir It is one of the acid dyes recommended for use on both porous and non-porous surfaces suspected of blood contamination. ijcce.ac.ir The staining process involves fixing the blood proteins with a reagent like 5-sulphosalicylic acid, followed by the application of the Acid Violet 7 solution. This results in a bright violet coloration of the blood residue, making the patterns more visible for analysis. ijcce.ac.ir

Additionally, Acid Violet 7 has been mentioned for its use as a pH indicator. scispace.com An indicator is a substance that changes color in response to a chemical change, such as a change in pH. wikipedia.orgausetute.com.au While detailed information on the specific pH transition range and corresponding color changes for Acid Violet 7 is not extensively documented in readily available literature, its general behavior in acidic and alkaline solutions is noted. In a strongly acidic solution with hydrochloric acid, it appears red, while the addition of a strong base like sodium hydroxide (B78521) results in an orange-brown color. usm.my

Table 3: Analytical Applications of Acid Violet 7

| Application | Substrate/Sample | Observed Color Change/Result |

|---|---|---|

| pH Indicator | Aqueous Solution | Red in strong acid (HCl); Orange-brown in strong base (NaOH) |

| Biological Stain | Tissues and Cells | Provides violet contrast for microscopic analysis |

| Forensic Staining | Blood impressions | Stains blood proteins a bright violet color |

Source: Compiled from available scientific and technical literature. usm.myijcce.ac.ir

Design and Implementation of Industrial Wastewater Treatment Technologies for Dye Effluents

The discharge of dye-containing effluents from textile and other industries poses a significant environmental challenge. usm.myresearchgate.net Acid Violet 7, due to its complex aromatic structure, is often resistant to conventional biological wastewater treatment methods. eeer.org Consequently, extensive research has been dedicated to developing effective technologies for its removal from industrial wastewater. These technologies primarily fall into the categories of adsorption, advanced oxidation processes (AOPs), and electrochemical treatments.

Adsorption is a widely used method due to its simplicity and cost-effectiveness. usm.my Various materials have been investigated for their capacity to adsorb Acid Violet 7 from aqueous solutions, including agricultural waste products like rice husk ash and coal fly ash, as well as specially synthesized nanocomposites. usm.myresearchgate.net The efficiency of adsorption is dependent on factors such as pH, contact time, adsorbent dosage, and initial dye concentration. researchgate.net

Advanced Oxidation Processes (AOPs) are another effective approach for the degradation of Acid Violet 7. eeer.orgijcce.ac.ir These processes generate highly reactive hydroxyl radicals that can break down the complex dye molecules into simpler, less harmful compounds. ijcce.ac.ir Common AOPs studied for Acid Violet 7 removal include:

Fenton and Photo-Fenton processes: These involve the reaction of hydrogen peroxide with iron salts, with or without UV light, to produce hydroxyl radicals. scispace.comresearchgate.net

Photocatalysis: As discussed in section 8.2, this method uses semiconductor materials and light to degrade the dye. researchgate.netresearchgate.net

Sonolysis: This technique utilizes ultrasound to induce cavitation, which can lead to the formation of reactive radicals. researchgate.net

Hydrodynamic Cavitation: This process involves the generation and collapse of cavities in a liquid, which can also be combined with AOPs like the Fenton process for enhanced degradation. researchgate.net

Electrochemical methods, such as electro-Fenton and photo electro-Fenton, have also shown high efficiency in the mineralization of Acid Violet 7. scispace.com These techniques involve the electrochemical generation of reagents for the Fenton reaction, leading to the degradation of the dye. scispace.com

Table 4: Comparison of Wastewater Treatment Technologies for Acid Violet 7 Removal

| Technology | Adsorbent/Catalyst/Process | Efficiency | Optimal Conditions | Reference |

|---|---|---|---|---|

| Adsorption | Rice Husk Ash/Coal Fly Ash | Max. efficiency at RHA/CFA ratio of 3.00 with 1 M NaOH | - | usm.my |

| Adsorption | Fly Ash with Ultrasound | 95-99% decolorization | 6 g/100 mL fly ash dose, 60 min | eeer.org |

| Adsorption | Penicillium sp. | 5.88 mg/g adsorption capacity | pH 5.7, 35 °C | researchgate.netresearchgate.net |

| Photocatalysis | ZnO-Fe₃O₄ Nanocomposite | 94.21% removal | UV-C irradiation | researchgate.netresearchgate.net |

| Electro-Fenton | Glassy Carbon Cathode | ~98% decolorization in 60 min | pH 3, 0.01 mM Fe²⁺, 250 mA | scispace.com |

| Photo Electro-Fenton | Glassy Carbon Cathode | Faster decolorization than Electro-Fenton | pH 3, 0.01 mM Fe²⁺, 250 mA, UVA light | scispace.com |

| Hydrodynamic Cavitation + Fenton | - | 94.02% decolorization | pH 3, 20 ppm initial concentration | researchgate.net |

Source: Compiled from a review of scientific literature.

Future Research Directions and Emerging Challenges

Development of Next-Generation Sustainable Remediation Technologies

Future research is geared towards creating environmentally benign and highly efficient remediation technologies. The focus is shifting from conventional methods to advanced oxidation processes (AOPs) and green-synthesized materials that minimize secondary pollution and maximize resource efficiency.

Key areas of development include:

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading recalcitrant organic pollutants like AV7. researchgate.net Research continues to optimize these processes, such as the Electro-Fenton (EF) and Photo-Electro-Fenton (PEF) methods, which have demonstrated the ability to completely mineralize the dye into carbon dioxide. scispace.comusach.cl Another promising AOP involves hydrodynamic cavitation (HC), which can be combined with oxidants like hydrogen peroxide or Fenton's reagent to significantly enhance decolorization and mineralization rates. researchgate.net

Green Nanocomposites: The use of nanomaterials synthesized through environmentally friendly "green" methods is a significant trend. For instance, ZnO-Fe3O4 nanoparticles synthesized using Camellia sinensis (tea leaf) extract and immobilized in a chitosan-alginate polymer matrix have shown high efficacy in the simultaneous adsorption and photocatalytic degradation of AV7. nih.gov These green composites offer a sustainable alternative to chemically synthesized materials.

Sono-assisted Adsorption: The integration of ultrasound (sonolysis) with adsorption processes using low-cost adsorbents like fly ash has been shown to improve removal efficiency. eeer.orgresearchgate.net Ultrasound enhances the surface area and mass transfer rate of the adsorbent particles, leading to a higher dye uptake capacity compared to adsorption alone. eeer.org

Photocatalysis: Developing novel photocatalysts that are stable, recyclable, and efficient under visible light is a major goal. acs.org Materials like phosphorus-doped carbon nitride have shown potential for degrading various organic pollutants and represent a promising avenue for metal-free photocatalysis applicable to dyes like AV7. acs.org

| Technology | Key Parameters | Efficiency Achieved | Reference |

|---|---|---|---|

| Hydrodynamic Cavitation (HC) + Fenton | pH: 3, Inlet Pressure: 4 bar, [AV7]: 20 ppm | 94.02% Decolorization, 70.4% Mineralization | researchgate.net |

| Green ZnO@Fe3O4 Chitosan-Alginate Nanocomposite | UV-C Irradiation (365 nm) | 94.21% Dye Removal | nih.gov |

| Photo-Electro-Fenton (PEF) | pH: 3, [Fe2+]: 0.01 mM, Current: 250 mA | ~98% Decolorization, 97% TOC Reduction | scispace.com |

| Sono-assisted Adsorption (Ultrasound + Fly Ash) | FA Dose: 6 g/100 mL, Time: 60 min | Adsorption capacity increased to 7.43 mg/g (from 5.10 mg/g with FA alone) | eeer.org |

Integration of Advanced Analytical and Monitoring Techniques

To optimize and control remediation processes effectively, the development and integration of advanced analytical and monitoring techniques are crucial. Future work should move beyond simple color removal measurements to more sophisticated real-time analysis.

Real-Time In Situ Monitoring: Techniques like UV-visible spectrophotometry can be adapted for real-time, in-situ monitoring of the decolorization process during electrochemical treatments. nih.gov This allows for precise optimization of parameters such as electrode composition, current density, and reagent loading, which is often overlooked in conventional batch testing. nih.gov

Chromatography and Mass Spectrometry: For a detailed understanding of the degradation process, the use of High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS), such as HPLC-PDA-ESI-MS, is essential. nih.gov These methods are critical for separating, identifying, and quantifying the various intermediate products formed during the breakdown of the parent dye molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile or semi-volatile degradation byproducts. nih.gov

Comprehensive Mechanistic Elucidation of Complex Degradation Pathways

A fundamental challenge in treating AV7 is the lack of a complete understanding of its degradation pathway. While the initial cleavage of the azo bond is a known primary step, the subsequent breakdown of the resulting aromatic amines into simpler, non-toxic compounds is complex and not fully mapped.

Research in this area should focus on:

Identification of Intermediates: Studies utilizing techniques like ion exclusion chromatography have successfully identified the formation of short-chain carboxylic acids such as oxalic, oxamic, citric, and maleic acid during the electro-Fenton treatment of AV7. scispace.com Future studies must expand on this to identify the full spectrum of aromatic and aliphatic intermediates.

Molecular and Biochemical Analysis: For bioremediation processes, advanced techniques like transcriptomic analysis can elucidate the specific enzymes and metabolic pathways involved in the microbial degradation of azo dyes. nih.gov Identifying key enzymes, such as NADH quinone oxidoreductase and aromatic ring-hydroxylating dioxygenase, can help in engineering more efficient microbial consortia for dye wastewater treatment. nih.gov

Scalability, Economic Viability, and Life Cycle Assessment of Treatment Processes

For any new technology to be adopted by industry, it must be scalable, cost-effective, and environmentally sustainable over its entire life cycle. Many promising lab-scale results fail to transition to industrial application due to these critical factors.

Future research must rigorously address:

Scalability: Processes developed in the lab must be tested and optimized at pilot and full-scale levels to identify and overcome engineering challenges associated with treating large volumes of wastewater.

Economic Viability: A thorough cost-benefit analysis is essential for comparing different treatment technologies. nih.gov This includes evaluating the cost of materials (e.g., chemical reagents, catalysts), energy consumption, and operational expenses. researchgate.net The use of low-cost, widely available materials like fly ash as adsorbents is one strategy to improve economic feasibility. eeer.org

Exploration of Novel Interdisciplinary Applications and Research Opportunities

Beyond its role as a pollutant, the chemical properties of Acid Violet 7 can be harnessed for novel applications, opening up new interdisciplinary research avenues.

Smart Inks and Sensors: Acid Violet 7 has been successfully used as a component in "smart inks" designed to visually assess the activity of photocatalytic surfaces, such as self-cleaning paints. semanticscholar.org The ink changes color as it is degraded by the photocatalyst, providing a simple and clear indication of the surface's effectiveness. This application bridges materials science and analytical chemistry.

Model Pollutant Studies: Due to its representative azo dye structure and persistence, AV7 can serve as a benchmark compound for evaluating the performance of new environmental remediation materials and technologies. researchgate.net

Forensic Science: Like other dyes, AV7 could potentially be explored for applications in forensic science, such as in fingerprinting techniques or as a staining agent in specific biological or chemical analyses. The basic crystal violet, a related triphenylmethane (B1682552) dye, is already used in the Gram stain procedure, suggesting the potential for other violet dyes in specialized staining applications. nih.gov

Q & A

Q. What spectroscopic methods are most effective for characterizing Acid Violet 7 free acid in aqueous solutions?

UV-Vis spectroscopy is the primary method for characterizing Acid Violet 7, as its absorption maxima (e.g., ~550 nm) correlate with its conjugated aromatic structure. Researchers should record spectra in the 200–800 nm range to monitor degradation kinetics and structural changes. Calibration curves at λ_max ensure quantitative analysis. Complementary techniques like FTIR or HPLC-MS can identify functional groups and confirm purity .

Q. How should batch adsorption experiments be designed to evaluate Acid Violet 7 removal using bio-adsorbents like blue-green algae (BGA)?

Standardize experiments by varying initial dye concentration (50–500 mg/L), pH (2–10), adsorbent dosage (0.5–5 g/L), and contact time (0–180 min). Use Langmuir and Freundlich isotherms to model equilibrium data. Validate adsorption efficiency via SEM for surface morphology analysis and UV-Vis for residual dye quantification. Compare with control experiments using commercial activated carbon (CAC) to assess cost-effectiveness .

Q. What quality control measures are critical when preparing Acid Violet 7 stock solutions for longitudinal studies?

Use analytical-grade reagents and deionized water. Prepare stock solutions at 250–1000 mg/L and filter (0.45 μm) to remove particulates. Store in amber bottles at 4°C to prevent photodegradation. Validate concentration weekly via UV-Vis absorbance and recalibrate as needed. Document pH, temperature, and storage conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in apparent rate constants (k_app) during Acid Violet 7 degradation via advanced oxidation processes (AOPs)?

Contradictions in k_app often arise from variations in Fe²+ catalyst concentration (0.01–0.1 mM), current density (50–250 mA), or irradiation intensity (UVA vs. visible light). Use controlled experiments with fixed parameters and integrate pseudo-first-order kinetics (ln([dye]/[dye]_0) vs. time). Validate results by correlating k_app with hydroxyl radical (●OH) generation rates via fluorescence probing or ESR spectroscopy .

Q. What methodological considerations are essential when comparing electro-Fenton (EF) and photo electro-Fenton (PEF) processes for Acid Violet 7 mineralization?

Measure total organic carbon (TOC) removal alongside decolorization. PEF typically achieves >90% TOC decay at 70 min due to enhanced ●OH production from Fe³+ photoreduction. Use identical conditions (pH 3, 35°C, 250 mA) for both methods, and quantify intermediates (e.g., oxalic, citric acids) via HPLC to map degradation pathways. Note that PEF requires UVA irradiation (300–400 nm) for optimal efficiency .

Q. How can computational modeling predict Acid Violet 7 degradation pathways under varying AOP conditions?

Apply density functional theory (DFT) to calculate bond dissociation energies and identify vulnerable sites (e.g., azo bonds). Combine with kinetic modeling (e.g., QSAR) to simulate ●OH attack patterns. Validate predictions using LC-QTOF-MS to detect intermediates. Software like Gaussian or ADF is recommended for molecular orbital analysis .

Q. What statistical approaches optimize multiple parameters (pH, Fe²+, current density) in EF/PEF degradation studies?

Use response surface methodology (RSM) with a central composite design. Include 3–5 levels per variable and analyze interactions via ANOVA. Prioritize TOC removal as the response variable. Software like Design-Expert or Minitab automates optimization, identifying conditions (e.g., pH 3, 0.01 mM Fe²+, 250 mA) that maximize efficiency while minimizing energy costs .

Methodological Guidelines

Q. How should researchers differentiate between direct photolysis and ●OH-mediated degradation mechanisms?

Conduct controlled experiments:

- Direct photolysis : Exclude Fe²+ and H₂O₂, use UV irradiation alone.

- ●OH-mediated : Add tert-butanol (●OH scavenger) to suppress radical pathways. Compare degradation rates and intermediate profiles (via HPLC-MS) between conditions. A significant rate reduction in scavenger experiments confirms ●OH dominance .

Q. What analytical techniques are recommended for identifying intermediate byproducts during Acid Violet 7 degradation?

- HPLC-UV/Vis : Quantify aromatic intermediates (e.g., sulfonated derivatives).

- GC-MS : Detect volatile carboxylic acids (e.g., oxalic, formic acid).

- Ion chromatography : Measure inorganic ions (e.g., SO₄²⁻, NO₃⁻) from desulfonation/nitrogen removal. Cross-reference with standards and published fragmentation patterns .

Q. How do researchers validate complete mineralization versus partial degradation?

Monitor TOC removal (target >90% for mineralization) and confirm via:

- COD/BOD analysis : Residual organic content should align with TOC data.

- Ecotoxicity assays : Use Daphnia magna or algal growth tests to ensure nontoxic endpoints.

Incomplete mineralization often leaves carboxylic acids, detectable via FTIR (C=O stretch at 1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.